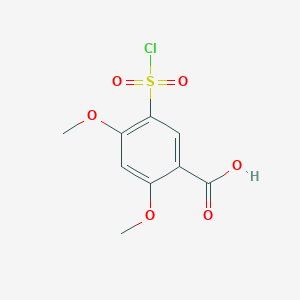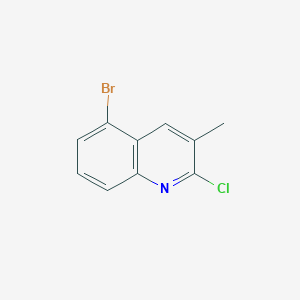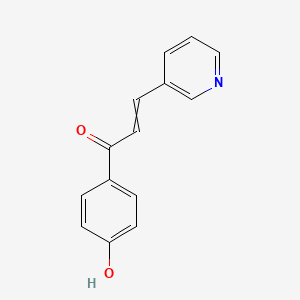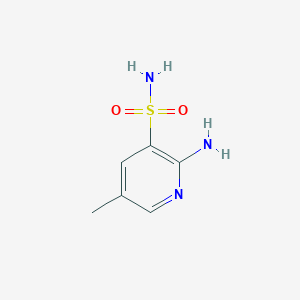![molecular formula C5H4IN3OS2 B8715030 5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1206207-44-4](/img/structure/B8715030.png)
5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole
概要
説明
5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine and methanesulfinyl groups in the structure of this compound imparts unique chemical properties that make it a valuable compound for various scientific research applications.
準備方法
The synthesis of 5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with appropriate reagents to introduce the iodine and methanesulfinyl groups. One common method involves the use of bromo ketones in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
化学反応の分析
5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group yields the corresponding sulfone, while substitution of the iodine atom with an amine results in the formation of an imidazo[2,1-b][1,3,4]thiadiazole derivative with an amino substituent .
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds with potential biological activities.
作用機序
The mechanism of action of 5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenases (COX-1/COX-2), which are involved in the inflammatory response . Additionally, the compound’s ability to bind to DNA and interfere with its replication and transcription processes has been investigated as a potential mechanism for its anticancer activity .
類似化合物との比較
5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
2-Amino-1,3,4-thiadiazole: A precursor in the synthesis of various imidazo[2,1-b][1,3,4]thiadiazole derivatives with diverse biological activities.
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties
The uniqueness of this compound lies in the presence of the iodine and methanesulfinyl groups, which impart distinct chemical reactivity and biological activity compared to other derivatives.
特性
CAS番号 |
1206207-44-4 |
|---|---|
分子式 |
C5H4IN3OS2 |
分子量 |
313.1 g/mol |
IUPAC名 |
5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C5H4IN3OS2/c1-12(10)5-8-9-3(6)2-7-4(9)11-5/h2H,1H3 |
InChIキー |
UMWIZKQHFUJTER-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=NN2C(=CN=C2S1)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,4-Dichlorophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8714951.png)

![Methanone,[4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-,hydrochloride](/img/structure/B8714961.png)


![(1-Methyl-1H-benzo[d]imidazol-2-yl)boronic acid](/img/structure/B8714975.png)
![5-Isopropylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B8714997.png)


![1-Fluoro-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8715010.png)




